CP-101,581 Exhibits Superior Cognitive Protection Compared to Vehicle but Comparable Efficacy to CP-101,606 in Traumatic Brain Injury Model
In a direct head-to-head comparison in a rat fluid-percussion traumatic brain injury (TBI) model, administration of CP-101,581 at 5 mg/kg i.p. followed by a 1.5 mg/kg/h continuous infusion significantly attenuated spatial memory impairment compared to vehicle-treated injured animals [1]. The study directly compared CP-101,581, CP-101,606, and the racemate CP-98,113, finding no statistically significant difference in cognitive protection among the three compounds.
| Evidence Dimension | Attenuation of post-traumatic spatial memory impairment (Morris Water Maze latency) |
|---|---|
| Target Compound Data | CP-101,581 (5 mg/kg i.p. + 1.5 mg/kg/h infusion): p = 0.02 vs. vehicle |
| Comparator Or Baseline | CP-101,606 (6.5 mg/kg i.p. + 1.5 mg/kg/h infusion): p = 0.02 vs. vehicle; Vehicle (DMSO): impaired performance (p < 0.001 vs. sham) |
| Quantified Difference | CP-101,581 and CP-101,606 produced comparable, statistically significant attenuation of cognitive impairment; no significant difference between the two compounds |
| Conditions | Rat fluid-percussion brain injury model (2.5 atm); drug administered 15 min post-injury; Morris Water Maze assessment at 2 days post-injury; n = 66 |
Why This Matters
This establishes CP-101,581 as equally efficacious to the clinically advanced (S,S)-enantiomer CP-101,606 for preserving cognitive function post-TBI, validating its utility as a comparator tool or alternative when stereochemical control is required.
- [1] Okiyama K, Smith DH, Gennarelli TA, Simon RP, Leach M, McIntosh TK. Effects of the novel NMDA antagonists CP-98,113, CP-101,581 and CP-101,606 on cognitive function and regional cerebral edema following experimental brain injury in the rat. J Neurotrauma. 1997 Apr;14(4):211-22. View Source
